molecular formula C17H18ClN3O2 B5666113 1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine

1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine

Cat. No.: B5666113
M. Wt: 331.8 g/mol
InChI Key: BSVLWHSKKJBNFL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-nitrophenylmethyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Amines, thiols, potassium carbonate, sodium hydroxide.

Major Products Formed:

    Reduction of the nitro group: 1-(3-Chlorophenyl)-4-[(3-aminophenyl)methyl]piperazine.

    Oxidation to N-oxide: this compound N-oxide.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the nitrophenylmethyl group, which may result in different biological activities.

    4-(3-Nitrophenyl)piperazine: Lacks the chlorophenyl group, which can affect its chemical reactivity and biological properties.

    1-(4-Chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine: Similar structure but with the chlorophenyl group in a different position, potentially leading to different interactions with biological targets.

Uniqueness: 1-(3-Chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the 3-chlorophenyl and 3-nitrophenylmethyl groups, which can confer distinct chemical and biological properties. The combination of these groups in the piperazine scaffold can result in unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-4-2-5-16(12-15)20-9-7-19(8-10-20)13-14-3-1-6-17(11-14)21(22)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVLWHSKKJBNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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